1-Piperidineethanamine, N-methyl-N-nitro-
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Overview
Description
1-Piperidineethanamine, N-methyl-N-nitro- is an organic compound that belongs to the class of amines. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Piperidineethanamine, N-methyl-N-nitro- can be synthesized through several methods. One common approach involves the reaction of piperidine with ethylene oxide, followed by methylation and nitration. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of 1-Piperidineethanamine, N-methyl-N-nitro- often involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineethanamine, N-methyl-N-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted piperidine compounds.
Scientific Research Applications
1-Piperidineethanamine, N-methyl-N-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a mutagen.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Piperidineethanamine, N-methyl-N-nitro- involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA, leading to mutations. This property makes it a valuable tool in mutagenesis studies.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-nitrosourea: Another compound with a nitro group that is used as a mutagen.
N-Methyl-N-nitroso-N’-nitroguanidine: Known for its mutagenic and carcinogenic properties.
Uniqueness
1-Piperidineethanamine, N-methyl-N-nitro- is unique due to its piperidine ring structure, which imparts specific chemical properties that are not found in other similar compounds. This makes it particularly useful in certain chemical reactions and applications.
Properties
CAS No. |
62145-80-6 |
---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-methyl-N-(2-piperidin-1-ylethyl)nitramide |
InChI |
InChI=1S/C8H17N3O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-8H2,1H3 |
InChI Key |
FQVHYYZLVRKGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCCCC1)[N+](=O)[O-] |
Origin of Product |
United States |
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